Home > Products > Building Blocks P6902 > (-)-Bicifadine Hydrochloride
(-)-Bicifadine Hydrochloride - 66504-88-9

(-)-Bicifadine Hydrochloride

Catalog Number: EVT-1483240
CAS Number: 66504-88-9
Molecular Formula: C₁₂H₁₆ClN
Molecular Weight: 209.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of (-)-Bicifadine Hydrochloride typically involves several chemical transformations, including alkylation, reduction, and cyclization. The process begins with readily available precursors and focuses on optimizing reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

  1. Synthetic Routes:
    • The initial step often includes the formation of key intermediates through alkylation reactions.
    • Reduction reactions are employed to modify functional groups.
    • Cyclization processes are crucial for constructing the bicyclic structure characteristic of the compound.
  2. Industrial Production:
    • Large-scale synthesis utilizes continuous flow systems and advanced purification techniques to ensure consistent quality.
    • The production process is designed to be environmentally friendly and cost-effective.
Molecular Structure Analysis

Structure and Data
The molecular structure of (-)-Bicifadine Hydrochloride features a bicyclic framework with a nitrogen atom incorporated into the ring system. The stereochemistry is defined by its specific configuration at the chiral center, which is critical for its biological activity.

  • Molecular Formula: C12_{12}H15_{15}N·HCl
  • Molecular Weight: Approximately 215.72 g/mol
  • Polymorphism: The compound exists in at least two polymorphic forms, with form B being more thermodynamically stable than form A. This polymorphism can be characterized using techniques such as X-ray powder diffraction and infrared spectroscopy .
Chemical Reactions Analysis

Reactions and Technical Details
(-)-Bicifadine Hydrochloride undergoes various chemical reactions that are essential for its functionalization:

  1. Oxidation: It can be oxidized to yield derivatives such as ketones or carboxylic acids.
  2. Reduction: Reduction reactions can convert functional groups into alcohols or amines.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further modification of the compound.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent, temperature, and pressure are critical parameters that influence the reaction outcomes .

Mechanism of Action

The analgesic effects of (-)-Bicifadine Hydrochloride are attributed to its mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor. By modulating the levels of these neurotransmitters in the synaptic cleft, it enhances their effects on pain pathways in the central nervous system.

  1. Pain Pathway Interaction: The compound interacts with monoamine transporters, leading to increased availability of serotonin and norepinephrine, which play significant roles in pain modulation.
  2. Clinical Studies: Preclinical evaluations have demonstrated its efficacy in models of acute, persistent, and chronic pain .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as pale tan crystalline plates.
  • Solubility: Soluble in water (less than 20.97 mg/ml) and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Melting Point: Data on melting point varies based on polymorphic form but generally falls within a range suitable for pharmaceutical applications.
  • Stability: Form B exhibits greater stability compared to form A under various conditions .
Applications

(-)-Bicifadine Hydrochloride has significant applications across various fields:

  1. Scientific Research: It serves as a model compound for studying chiral synthesis and enantioselective reactions.
  2. Biological Studies: Researchers utilize it to explore pain mechanisms and the role of non-opioid analgesics in pain management.
  3. Pharmaceutical Development: Its unique properties make it a valuable candidate for developing new analgesic drugs aimed at treating chronic pain without the side effects associated with opioids .
Introduction to (-)-Bicifadine Hydrochloride

Chemical Identity and Stereochemical Significance

(-)-Bicifadine Hydrochloride (chemical name: (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride) is a synthetically derived small molecule analgesic with a molecular weight of 209.71 g/mol. Its core structure consists of a bicyclo[3.1.0]hexane scaffold with a p-tolyl group at position 1 and a nitrogen atom at position 3, forming a rigid azabicyclic framework. The hydrochloride salt enhances aqueous solubility and bioavailability [3] [5].

The compound exhibits chirality due to two stereogenic centers, resulting in four stereoisomers. The (-)-enantiomer possesses the (1R,5S) configuration, which is pharmacologically active. Stereochemistry critically influences its binding affinity for monoamine transporters: the (-)-enantiomer shows 10-30x greater potency in inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake compared to its (+)-counterpart. This stereoselectivity arises from optimal three-dimensional positioning of the molecule's hydrophobic aromatic ring and protonated amine for transporter interaction [2] [8].

Table 1: Key Physicochemical Properties of (-)-Bicifadine Hydrochloride

PropertyValue
Molecular FormulaC₁₂H₁₆N·HCl
CAS Number410105-41-8
Configuration(1R,5S)
Water SolubilityHigh (hydrochloride salt form)
Plasma Half-Life (Human)~1.6 hours
Primary Elimination RouteRenal (metabolites)

Historical Development and Pharmacological Classification

(-)-Bicifadine emerged from research at American Cyanamid in the 1980s as part of efforts to develop non-opioid analgesics. It was initially designated DOV-220,075 and licensed to DOV Pharmaceutical in 1998 [3]. Preclinical studies in the early 2000s characterized it as a novel triple monoamine reuptake inhibitor (TRI), distinguishing it from:

  • Selective SNRIs (e.g., duloxetine): Weak DAT inhibition
  • Atypical opioids (e.g., tramadol): Mu-opioid receptor agonism + SNRI activity [4] [6]

Phase II/III clinical trials (2004-2006) targeted chronic low back pain and osteoarthritis pain. Despite demonstrating efficacy comparable to tramadol in postoperative dental pain models, development stalled after mixed results in neuropathic pain (Phase IIb failure for diabetic neuropathy in 2008) and corporate acquisitions (Euthymics Bioscience, 2010) [3] [5] [8].

Table 2: Pharmacological Classification of (-)-Bicifadine

ClassPrototype Agents(-)-Bicifadine's Distinction
Opioid AnalgesicsMorphine, FentanylNo mu-opioid receptor affinity
SNRIsDuloxetine, VenlafaxineSignificant DAT inhibition (~17x NET affinity)
Atypical OpioidsTramadol, TapentadolAbsence of opioid receptor activation

Rationale for Non-Opioid Analgesic Research

The drive to develop (-)-Bicifadine stemmed from critical limitations of existing analgesics:

  • Opioid Risks: Morphine and full mu-agonists cause dose-limiting respiratory depression, physical dependence, and high abuse potential due to direct activation of mesolimbic reward pathways. Overdose fatalities surged 400% in two decades [6] [9].
  • NSAID Toxicity: Chronic NSAID use induces gastric ulcers (via COX-1 inhibition) and cardiorenal complications [1].
  • Neuropathic Pain Gap: Traditional analgesics show poor efficacy for neuropathic pain, which involves maladaptive plasticity in central pain pathways modulated by monoamines [1] [7].

(-)-Bicifadine’s TRI mechanism directly addressed these gaps by:

  • Exploiting Endogenous Pain Modulation: By blocking SERT/NET/DAT, it elevates synaptic norepinephrine, serotonin, and dopamine in descending inhibitory pathways (e.g., periaqueductal gray → spinal cord dorsal horn), dampening nociceptive signaling without exogenous receptor activation [2] [8].
  • Mitigating Abuse Liability: Preclinical studies showed its reinforcing efficacy in primates was significantly lower than cocaine or amphetamine (progressive ratio breakpoints: bicifadine < bupropion << cocaine). This is attributed to balanced DAT/SERT inhibition, which attenuates dopamine-driven euphoria [8].
  • Targeting Neuroplasticity: In spinal nerve ligation models, (-)-bicifadine reversed mechanical allodynia via D2 receptor-dependent dopamine actions, indicating utility in maladaptive pain states [2] [8].

The FDA’s 2025 approval of suzetrigine (a non-opioid sodium channel blocker) underscores the ongoing demand for mechanisms like (-)-bicifadine’s that circumvent opioid receptors while managing diverse pain types [7].

Properties

CAS Number

66504-88-9

Product Name

(-)-Bicifadine Hydrochloride

IUPAC Name

(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

Molecular Formula

C₁₂H₁₆ClN

Molecular Weight

209.72

InChI

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1

SMILES

CC1=CC=C(C=C1)C23CC2CNC3.Cl

Synonyms

(1S,5R)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.